molecular formula C12H7ClF2 B13184282 1-Chloro-3-fluoro-2-(3-fluorophenyl)benzene

1-Chloro-3-fluoro-2-(3-fluorophenyl)benzene

Cat. No.: B13184282
M. Wt: 224.63 g/mol
InChI Key: VDVJGISCOXRKTN-UHFFFAOYSA-N
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Description

1-Chloro-3-fluoro-2-(3-fluorophenyl)benzene is an aromatic compound with the molecular formula C12H7ClF2. This compound is characterized by the presence of both chlorine and fluorine atoms attached to a benzene ring, making it a halogenated aromatic compound. It is used in various chemical synthesis processes and has applications in different fields of scientific research.

Preparation Methods

The synthesis of 1-Chloro-3-fluoro-2-(3-fluorophenyl)benzene can be achieved through several methods. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance. The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol.

Industrial production methods often involve the use of advanced catalytic systems and optimized reaction conditions to achieve high yields and purity. The choice of reagents and conditions can vary depending on the desired scale and application of the compound.

Chemical Reactions Analysis

1-Chloro-3-fluoro-2-(3-fluorophenyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms can be replaced by other nucleophiles. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions. For example, it can be reduced using lithium aluminum hydride to form the corresponding hydrocarbon.

    Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura coupling reaction is a key method for synthesizing this compound. This reaction forms carbon-carbon bonds and is widely used in organic synthesis.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives.

Scientific Research Applications

1-Chloro-3-fluoro-2-(3-fluorophenyl)benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its halogenated nature makes it a valuable building block in organic synthesis.

    Biology and Medicine: The compound can be used in the development of pharmaceuticals and agrochemicals. Its derivatives may exhibit biological activity and can be studied for potential therapeutic applications.

    Industry: It is used in the production of liquid crystals and other advanced materials. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1-Chloro-3-fluoro-2-(3-fluorophenyl)benzene depends on its specific application. In chemical reactions, the compound acts as a substrate that undergoes transformation through various catalytic processes. The presence of chlorine and fluorine atoms can influence the reactivity and selectivity of the compound in different reactions.

In biological systems, the compound’s mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms can affect the compound’s binding affinity and activity.

Comparison with Similar Compounds

1-Chloro-3-fluoro-2-(3-fluorophenyl)benzene can be compared with other halogenated benzene derivatives, such as:

    1-Chloro-3-fluorobenzene: This compound has a similar structure but lacks the additional fluorine atom on the phenyl ring. It is used in similar applications but may exhibit different reactivity and properties.

    1-Bromo-3-fluorobenzene: This compound has a bromine atom instead of chlorine. Bromine is larger and more polarizable than chlorine, which can affect the compound’s reactivity and applications.

    1-Chloro-2-fluoro-3-nitrobenzene: This compound contains a nitro group, which significantly alters its chemical properties and reactivity. It is used in different applications compared to this compound.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical behavior and applications.

Properties

Molecular Formula

C12H7ClF2

Molecular Weight

224.63 g/mol

IUPAC Name

1-chloro-3-fluoro-2-(3-fluorophenyl)benzene

InChI

InChI=1S/C12H7ClF2/c13-10-5-2-6-11(15)12(10)8-3-1-4-9(14)7-8/h1-7H

InChI Key

VDVJGISCOXRKTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(C=CC=C2Cl)F

Origin of Product

United States

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